![molecular formula C18H14F6N2O2 B4955128 N,N'-1,2-ethanediylbis[2-(trifluoromethyl)benzamide]](/img/structure/B4955128.png)
N,N'-1,2-ethanediylbis[2-(trifluoromethyl)benzamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,2-ethanediylbis[2-(trifluoromethyl)benzamide], commonly known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 belongs to the class of curcumin analogs and is structurally similar to curcumin, a natural compound found in turmeric.
作用機序
EF24 exerts its anti-cancer effects by inhibiting the activation of NF-κB and inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the expression of various proteins that are involved in cancer cell proliferation and survival. EF24's anti-inflammatory effects are due to its ability to inhibit the activation of NF-κB, which is a key regulator of inflammation. EF24's anti-oxidant effects are due to its ability to increase the expression of antioxidant enzymes, which help to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
EF24 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activation of NF-κB. EF24 has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB. Additionally, EF24 has been found to have anti-oxidant properties by increasing the expression of antioxidant enzymes.
実験室実験の利点と制限
EF24 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. EF24 has also been extensively studied, and its mechanism of action is well-understood. However, EF24 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, EF24 has poor solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several potential future directions for EF24 research. One area of interest is the development of EF24 as a potential cancer therapeutic. EF24 has shown promising anti-cancer effects in vitro and in vivo, and further research is needed to determine its efficacy and safety in humans. Additionally, EF24's anti-inflammatory and anti-oxidant properties make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to determine the full extent of EF24's therapeutic potential and to develop more effective formulations for its use.
合成法
EF24 is synthesized by reacting 2,4-difluoronitrobenzene with 1,2-bis(aminooxy)ethane in the presence of sodium methoxide. The resulting intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride to obtain EF24.
科学的研究の応用
EF24 has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and colon cancer cells. EF24 has also been found to have anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation. Additionally, EF24 has been shown to have anti-oxidant properties by increasing the expression of antioxidant enzymes.
特性
IUPAC Name |
2-(trifluoromethyl)-N-[2-[[2-(trifluoromethyl)benzoyl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N2O2/c19-17(20,21)13-7-3-1-5-11(13)15(27)25-9-10-26-16(28)12-6-2-4-8-14(12)18(22,23)24/h1-8H,9-10H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZMGJMNMJBVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)acetamide](/img/structure/B4955055.png)
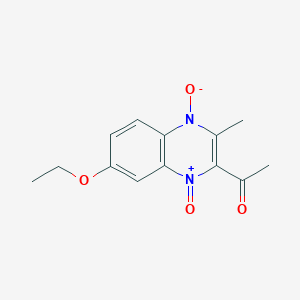
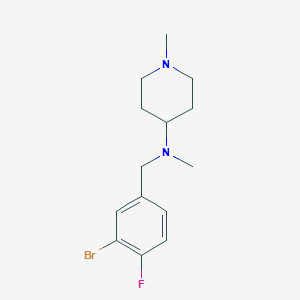
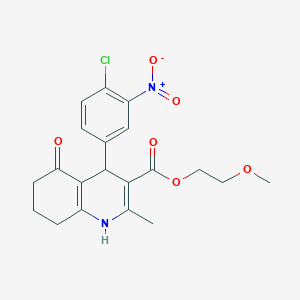
![2-amino-5-hydroxy-6,11-dioxo-6,11-dihydroanthra[1,2-b]furan-3-carbonitrile](/img/structure/B4955072.png)
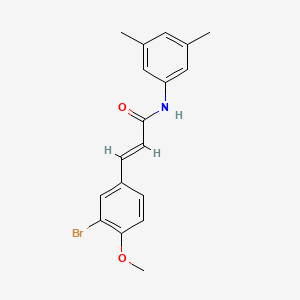
![1-(2-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955082.png)
![7,7'-[1,2-ethanediylbis(thio)]bis(9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile)](/img/structure/B4955083.png)
![N-benzyl-4-{[(4-bromophenyl)sulfonyl]methyl}benzamide](/img/structure/B4955099.png)
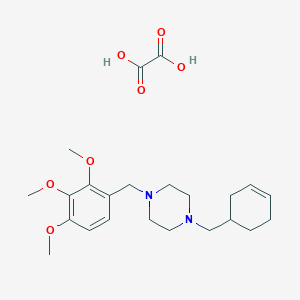
![1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4955109.png)
![6-amino-4-(4-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4955116.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate](/img/structure/B4955121.png)
